molecular formula C21H17ClN6O5 B2778626 5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171203-58-9

5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2778626
M. Wt: 468.85
InChI Key: FHFSBPLNQWRIJU-UHFFFAOYSA-N
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Description



  • The compound is a pyrrolo-triazole derivative with a complex structure.

  • It contains a chlorophenyl group, a dimethoxyphenyl group, and an oxadiazole ring.

  • The molecule exhibits potential biological activities.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves multi-step reactions to assemble the various functional groups.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C~20~H~18~ClN~5~O~5~.

    • It has a fused pyrrolo-triazole core with a chlorophenyl substituent and a dimethoxyphenyl group.

    • The 1,2,4-oxadiazole ring contributes to its overall structure.





  • Chemical Reactions Analysis



    • Without specific data, I can’t provide detailed information on chemical reactions involving this compound. However, it may participate in various reactions typical of heterocyclic compounds.





  • Physical And Chemical Properties Analysis



    • Density : 1.23 g/cm³

    • Melting Point : 197 °C

    • Boiling Point : 534.8°C at 760 mmHg

    • Refractive Index : 1.645




  • Scientific Research Applications

    Anti-protozoal Activity

    Compounds containing the 1,2,4-oxadiazole and 1,2,3-triazole rings, similar to the one , have been synthesized and investigated for their anti-protozoal and anti-cancer properties. These novel heterocyclic compounds were designed using the principle of bioisosterism and were synthesized through a 1,3-dipolar cycloaddition reaction. Their anti-protozoal activities were explored in vitro, highlighting the potential of such compounds in developing new therapeutic agents against protozoal infections (Dürüst et al., 2012).

    Antifungal Properties

    Another study focused on the solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class. This research provides insight into the pharmacologically relevant physicochemical properties, solubility in various solvents, and thermodynamic parameters, shedding light on the compound's potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).

    Antimicrobial Activities

    The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, with some compounds demonstrating good or moderate activity against test microorganisms. This research underscores the significance of structural modification in enhancing the antimicrobial potential of heterocyclic compounds (Bektaş et al., 2010).

    Oxidation Reactions

    A study on 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione revealed its utility as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This research highlights the compound's role in facilitating oxidation reactions with moderate to good yields (Zolfigol et al., 2006).

    Safety And Hazards



    • Safety data would require experimental studies and toxicity assessments.

    • As with any novel compound, caution should be exercised during handling and exposure.




  • Future Directions



    • Investigate its potential as a drug candidate or probe its biological activity.

    • Explore modifications to enhance its properties or target specific pathways.




    I hope this analysis provides a useful overview of the compound. If you need further details or have additional questions, feel free to ask! 😊


    properties

    IUPAC Name

    5-(3-chlorophenyl)-3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H17ClN6O5/c1-31-13-6-7-14(15(9-13)32-2)19-23-16(33-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)12-5-3-4-11(22)8-12/h3-9,17-18H,10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHFSBPLNQWRIJU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H17ClN6O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    468.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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